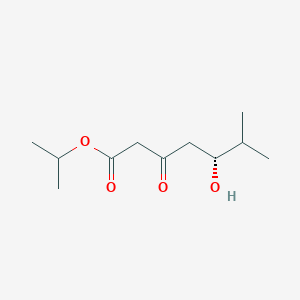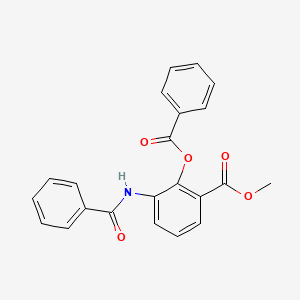
Propyl carbamimidothioate;propyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl carbamimidothioate;propyl dihydrogen phosphate is a compound that combines the properties of both carbamimidothioate and dihydrogen phosphate groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The unique combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl carbamimidothioate typically involves the reaction of propylamine with carbon disulfide, followed by the addition of a suitable alkylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamimidothioate group .
For the preparation of propyl dihydrogen phosphate, a common method involves the reaction of propyl alcohol with phosphoric acid. This reaction is typically carried out under acidic conditions to ensure the formation of the dihydrogen phosphate ester .
Industrial Production Methods
Industrial production of propyl carbamimidothioate;propyl dihydrogen phosphate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl carbamimidothioate;propyl dihydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate or phosphate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Propyl carbamimidothioate;propyl dihydrogen phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of propyl carbamimidothioate;propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The carbamimidothioate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl carbamimidothioate;propyl dihydrogen phosphate include:
Choline dihydrogen phosphate: Used as a buffer ionic liquid.
l-butyl-3-methylimidazolium dihydrogen phosphate: Used as a catalyst for Mannich reactions and esterifications.
Diammonium hydrogen phosphate: Used as a catalyst for the synthesis of various derivatives.
Uniqueness
This compound is unique due to its combination of carbamimidothioate and dihydrogen phosphate groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
918415-64-2 |
|---|---|
Molecular Formula |
C7H19N2O4PS |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
propyl carbamimidothioate;propyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10N2S.C3H9O4P/c1-2-3-7-4(5)6;1-2-3-7-8(4,5)6/h2-3H2,1H3,(H3,5,6);2-3H2,1H3,(H2,4,5,6) |
InChI Key |
IEUCYQQKGAVAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(O)O.CCCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)

![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)


![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)


